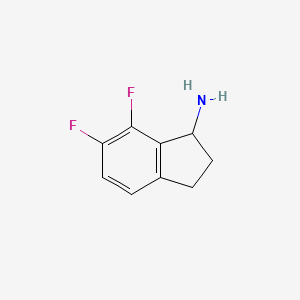
6,7-difluoro-2,3-dihydro-1H-inden-1-amine
説明
6,7-difluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated organic compound with the molecular formula C9H9F2N It is a derivative of indan, a bicyclic hydrocarbon, where two hydrogen atoms are replaced by fluorine atoms at the 6 and 7 positions, and an amine group is attached to the 1 position
特性
分子式 |
C9H9F2N |
|---|---|
分子量 |
169.17 g/mol |
IUPAC名 |
6,7-difluoro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9F2N/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3,7H,2,4,12H2 |
InChIキー |
DAURVHMJENUGCM-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1N)C(=C(C=C2)F)F |
製品の起源 |
United States |
準備方法
The synthesis of 6,7-difluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-difluoroindanone.
Reduction: The carbonyl group of 6,7-difluoroindanone is reduced to form 6,7-difluoroindan-1-ol using reducing agents like sodium borohydride.
Amination: The hydroxyl group of 6,7-difluoroindan-1-ol is then converted to an amine group through a substitution reaction using reagents such as ammonia or amine derivatives under suitable conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
化学反応の分析
6,7-difluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form 6,7-difluoroindan-1-ylamine derivatives with different substituents.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction.
科学的研究の応用
6,7-difluoro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties imparted by the fluorine atoms.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme interactions and receptor binding due to its ability to mimic natural substrates.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals, providing enhanced stability and activity due to the presence of fluorine atoms.
作用機序
The mechanism by which 6,7-difluoro-2,3-dihydro-1H-inden-1-amine exerts its effects depends on its application:
Neurological Effects: In medicinal chemistry, the compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation, modulating their activity.
Material Properties: In material science, the presence of fluorine atoms enhances the compound’s thermal and chemical stability, making it suitable for high-performance applications.
類似化合物との比較
6,7-difluoro-2,3-dihydro-1H-inden-1-amine can be compared with other fluorinated indan derivatives, such as:
5,7-Difluoro-indan-1-ylamine: Similar structure but with fluorine atoms at different positions, leading to different electronic and steric properties.
This compound: A related compound with a similar core structure but different functional groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic properties and reactivity, making it valuable for targeted applications in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


